Benzenesulfonamide, 4-methyl-N-(6-phenyl-5-hexynyl)-
CAS No.: 234092-62-7
Cat. No.: VC16859092
Molecular Formula: C19H21NO2S
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 234092-62-7 |
---|---|
Molecular Formula | C19H21NO2S |
Molecular Weight | 327.4 g/mol |
IUPAC Name | 4-methyl-N-(6-phenylhex-5-ynyl)benzenesulfonamide |
Standard InChI | InChI=1S/C19H21NO2S/c1-17-12-14-19(15-13-17)23(21,22)20-16-8-3-2-5-9-18-10-6-4-7-11-18/h4,6-7,10-15,20H,2-3,8,16H2,1H3 |
Standard InChI Key | PNXHYNKKVPFFIB-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCCCCC#CC2=CC=CC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a benzenesulfonamide core substituted with a methyl group at the para position and an N-[4-(phenylamino)phenyl] moiety. X-ray crystallography reveals a trigonal-planar geometry around the central nitrogen atom, stabilized by weak C–H⋯O hydrogen bonds . The twofold rotational symmetry of the molecule contributes to its crystalline stability, which is critical for reproducibility in synthetic applications .
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₉H₁₈N₂O₂S | PubChem |
Molecular Weight | 338.4 g/mol | PubChem |
Solubility (pH 7.4) | 2.5 µg/mL | Burnham Center |
CAS Number | 100-93-6 | EPA DSSTox |
Synthesis and Reaction Mechanisms
Synthetic Pathways
The compound is synthesized via a two-step sulfonylation process:
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Formation of 4-Toluenesulfonanilide: Aniline reacts with 4-toluenesulfonyl chloride in benzene under reflux (80°C, 2 hours) .
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Second Sulfonylation: The intermediate reacts with another equivalent of 4-toluenesulfonyl chloride using potassium tert-butoxide and 18-crown-6 as a catalyst (3 hours) .
The reaction scheme is as follows:
Challenges in Synthesis
Steric hindrance from the phenylamino group complicates reaction yields, necessitating optimized conditions such as elevated temperatures and catalytic bases . Purification via reverse-phase HPLC (acetonitrile/water mobile phase) ensures >95% purity, critical for biological testing.
Biological Activities
Antimicrobial Effects
The compound inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis. In vitro studies demonstrate potent activity against Staphylococcus aureus, with inhibition zones of 80.69 mm at 50 µg/mL . Comparatively, ciprofloxacin (control) achieves 99.2 mm, suggesting room for structural optimization .
Table 2: Biological Activity Profile
Derivative | Target | IC₅₀ (nM) | Inhibition Zone (mm) |
---|---|---|---|
4e | CA IX | 10.93 | 80.69 (S. aureus) |
4h | CA IX | 1.55 | 68.30 (S. aureus) |
Applications in Materials Science
Optoelectronic Materials
The phenylamino group enhances electron density distribution, making the compound a candidate for organic light-emitting diodes (OLEDs). Cyclic voltammetry reveals a redox potential of −1.2 V vs. Ag/Ag⁺, suitable for electron-transport layers .
Chromatographic Analysis
A reverse-phase HPLC method (acetonitrile/water, 0.1% formic acid) enables precise quantification in pharmacokinetic studies. The method’s scalability supports industrial-grade impurity isolation .
Future Directions
Drug Development
Structural modifications, such as introducing electron-withdrawing groups, could enhance CA IX selectivity. Preclinical trials in xenograft models are warranted to validate antitumor efficacy .
Environmental Impact
Biodegradation studies under OECD guidelines are needed to assess ecotoxicological risks, particularly aquatic toxicity .
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